3-(1,1-Difluoro-2-hydroxyethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
3-(1,1-difluoro-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c9-8(10,5-11)6-2-1-3-7(12)4-6/h1-4,11-12H,5H2 |
InChI Key |
LAGNSTKGZBLWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)(F)F |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation
Mechanistic Pathways of Carbon-Fluorine Bond Formation
The creation of carbon-fluorine bonds is a cornerstone of organofluorine chemistry. nih.gov A variety of methods have been developed to achieve this transformation, each proceeding through distinct mechanistic pathways.
Single-Electron Transfer (SET) Processes in Fluorination Reactions
Single-electron transfer (SET) has emerged as a powerful strategy for initiating fluorination reactions. numberanalytics.com This process involves the transfer of a single electron from a donor to an acceptor molecule, generating radical ions that can undergo further reactions to form C-F bonds. numberanalytics.com This approach is particularly useful for synthesizing complex fluorinated molecules that are challenging to access through traditional methods. numberanalytics.com The formation of fluorinated radicals via SET is a key step in many organofluorine reactions. numberanalytics.com
The mechanism of SET-based fluorination typically involves the generation of a radical intermediate, which then reacts with a fluorine source. numberanalytics.com For instance, in the fluorination of some organic substrates, an initial single-electron reduction of a palladium(IV)-fluoride complex can occur, followed by fluoride (B91410) ion transfer from a resulting Pd(III)-F intermediate. nih.gov The subsequent steps can also involve a second SET process. nih.gov The specific pathway, whether ionic or radical, can be elucidated using mechanistic probes like E-stilbene. nih.gov
Key factors influencing SET processes include the redox potentials of the donor and acceptor, the solvent, and the presence of catalysts. numberanalytics.com
Transition Metal-Catalyzed Fluorination Mechanisms (e.g., Palladium, Copper, Nickel)
Transition metals are widely employed as catalysts for C-F bond formation due to their ability to facilitate these challenging reactions with high efficiency and selectivity. nih.govrsc.org
Palladium: Palladium-catalyzed fluorination often proceeds through a Pd(II)/Pd(IV) catalytic cycle. youtube.com In some cases, a doubly cationic palladium(II) catalyst can be oxidized to a reactive palladium(IV)-fluoride species, which then transfers a fluorine cation ("F+") to the organic substrate. springernature.com Mechanistic studies suggest that these reactions can proceed through asynchronous sequential single electron transfers and fluorine transfer. springernature.com Palladium catalysis has also been utilized for the site-selective fluorination of unactivated C(sp³)–H bonds in amino acid derivatives and aliphatic amides. acs.org
Copper: Copper is an attractive catalyst due to its low cost and abundance. nih.gov Copper complexes can exist in various oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), allowing for diverse catalytic mechanisms in fluorination reactions. nih.gov
Nickel: Nickel catalysts have also been explored for fluorination reactions, often involving different catalytic cycles and mechanisms.
A comparative overview of these transition metal-catalyzed fluorination methods is presented in the table below.
| Metal Catalyst | Common Catalytic Cycle | Key Mechanistic Features |
| Palladium | Pd(II)/Pd(IV) | Oxidation to a high-valent Pd-F species, followed by formal "F+" transfer. springernature.com |
| Copper | Variable (Cu(0) to Cu(III)) | Can facilitate fluorination through various oxidation states and mechanisms. nih.gov |
| Nickel | Variable | Offers alternative reactivity for C-F bond formation. |
Detailed Studies on Deoxyfluorination Mechanisms
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in the synthesis of organofluorine compounds. colab.ws A variety of reagents have been developed for this purpose, and their mechanisms have been the subject of detailed investigation. colab.wsthieme-connect.com
Reagents like PyFluor and AlkylFluor are commonly used for the deoxyfluorination of alcohols. thieme-connect.com The mechanism often involves the formation of an intermediate, such as an alkoxycyclopropenium cation, which is then displaced by a fluoride anion. thieme-connect.com Some deoxyfluorination reactions have been shown to proceed via a concerted nucleophilic aromatic substitution (CSNAr) mechanism, avoiding the formation of a traditional Meisenheimer intermediate. youtube.comacs.org This is particularly relevant for the fluorination of phenols. In-depth mechanistic studies, sometimes prompted by challenges in applying these reactions to radiolabeling with ¹⁸F, have been crucial for optimizing these methods. acs.org For instance, the deoxyfluorination of phenols with the PhenoFluor reagent was found to occur in a concerted fashion where the fluoride adds to the aromatic ring as the oxygen is leaving. acs.org
Recent advancements have led to borane-mediated deoxyfluorination methods that exhibit high selectivity for secondary alcohols. nih.gov Mechanistic studies, including stereochemical analysis, have shown that these reactions proceed via an SN2 mechanism with complete inversion of configuration. nih.gov
Role of Difluorocarbene Intermediates in Synthesis
Difluorocarbene (:CF₂), a highly reactive intermediate, is a versatile tool for introducing gem-difluorinated moieties into organic molecules. numberanalytics.comcas.cn It can be generated from various precursors and participates in reactions such as cycloadditions with alkenes and alkynes, and insertions into C-H bonds. numberanalytics.com
The generation of difluorocarbene can be achieved under various conditions, and its reactivity is characterized by its electrophilic nature. cas.cn It readily reacts with electron-rich substrates. cas.cn One notable precursor is (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), which can generate difluorocarbene upon warming without the need for additives. acs.org
The application of difluorocarbene chemistry is crucial for the synthesis of many fluorinated compounds, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net
Electronic and Steric Influences on Phenolic Reactivity in Fluorinated Systems
The introduction of fluorine into a molecule can dramatically alter its electronic and steric properties, which in turn affects the reactivity of neighboring functional groups. rsc.orgtandfonline.com
Impact of Fluorine Substitution on Phenolic Nucleophilicity
Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect. tandfonline.com This effect can significantly influence the acidity and basicity of nearby functional groups. tandfonline.com
In a system like 3-(1,1-Difluoro-2-hydroxyethyl)phenol, the two fluorine atoms strongly pull electron density away from the phenyl ring. This electron withdrawal has several consequences:
Increased Acidity of the Phenolic Hydroxyl Group: The electron-withdrawing nature of the difluoroethyl group stabilizes the corresponding phenoxide anion formed upon deprotonation. This stabilization increases the acidity of the phenolic proton compared to unsubstituted phenol (B47542).
Decreased Nucleophilicity of the Phenoxide: The same inductive effect that increases acidity also decreases the electron density on the phenoxide oxygen, thereby reducing its nucleophilicity. This can impact the rate of reactions where the phenoxide acts as a nucleophile, such as in ether or ester synthesis. Studies on the nucleophilic substitution of fluorinated alkyl bromides have shown a significant rate deceleration with increasing fluorine substitution near the reaction center. researchgate.net
Influence on Aromatic Substitution: The electron-withdrawing effect of fluorine substituents can also influence the rates of nucleophilic aromatic substitution reactions. researchgate.net
The table below summarizes the general electronic effects of the 1,1-difluoro-2-hydroxyethyl substituent on the phenolic ring.
| Property | Influence of 1,1-Difluoro-2-hydroxyethyl Group |
| Phenolic Acidity | Increased |
| Phenoxide Nucleophilicity | Decreased |
| Ring Reactivity towards Electrophiles | Deactivated |
Mechanistic Understanding of Environmental Degradation
The environmental fate of fluorinated aromatic compounds like this compound is of significant interest due to the high stability of the carbon-fluorine bond. Microbial degradation is a key process for the breakdown of such compounds, and it often involves enzymatic defluorination as a critical step.
In anaerobic environments, a different set of enzymes is responsible for defluorination. For instance, some bacteria can defluorinate 4-fluorobenzoate (B1226621) in a process that does not require oxygen. nih.gov This involves the activation of the fluorinated aromatic compound to its coenzyme A (CoA) thioester, followed by reductive defluorination catalyzed by a specific reductase. nih.gov
The 1,1-difluoroethyl group present in this compound poses a particular challenge for enzymatic systems. However, some dehalogenases have been identified that are capable of acting on di-fluorinated substrates. For example, enzymes that can defluorinate difluoroacetate (B1230586) have been reported, suggesting that enzymatic cleavage of the C-F bonds in the difluoromethyl group is feasible. researchgate.net The degradation of fluorotelomer alcohols, which also contain fluorinated alkyl chains, has been shown to proceed through oxidation of the alcohol group, followed by further breakdown of the molecule. semanticscholar.orgresearchgate.net
It is plausible that the enzymatic degradation of this compound would involve initial oxidation of either the phenolic hydroxyl group or the side-chain alcohol. This could be followed by the action of specialized dehalogenases that can cleave the C-F bonds, or by a pathway involving the breakdown of the aromatic ring prior to defluorination. Both oxidative and hydrolytic defluorination mechanisms have been observed for different types of organofluorine compounds. nih.gov
Table 2: Examples of Enzymatic Defluorination Mechanisms
| Enzyme Class | Substrate Type | General Mechanism |
| Oxygenases | Fluorinated aromatics | Hydroxylation of the aromatic ring, leading to unstable intermediates that release fluoride. |
| Dehalogenases | Fluoroaliphatics | Direct cleavage of the C-F bond, often through a nucleophilic substitution or hydrolytic mechanism. researchgate.net |
| Reductases | Fluorinated aromatic CoA esters | Reductive cleavage of the C-F bond in anaerobic bacteria. nih.gov |
Chemical and Photochemical Degradation Mechanisms of Fluorinated Organic Compounds in Environmental Matrices
In addition to enzymatic processes, chemical and photochemical degradation can contribute to the transformation of fluorinated organic compounds in the environment. The stability of the C-F bond makes many of these compounds resistant to degradation, but under certain conditions, breakdown can occur.
Photochemical degradation is initiated by the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. For phenolic compounds, direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals can lead to degradation. The degradation efficiency is dependent on the specific structure of the phenol. chemsynthesis.com The presence of fluorine atoms can influence the photochemical reactivity of the molecule.
Studies on the atmospheric degradation of fluorotelomer alcohols have shown that they can be oxidized in the atmosphere, leading to the formation of perfluorinated carboxylic acids. utoronto.ca This process is typically initiated by reaction with hydroxyl radicals. utoronto.ca While this compound has a different structure, it is likely that its atmospheric fate would also be governed by reactions with hydroxyl radicals, leading to the oxidation of the aromatic ring or the side chain.
The chemical stability of the 1,1-difluoroethyl group is high, but under harsh conditions, such as those found in some industrial waste streams or advanced oxidation processes, degradation can be induced. These processes generate highly reactive species that can attack and break down even very stable organic molecules. The ultimate degradation products would depend on the specific conditions, but would likely involve the formation of smaller fluorinated compounds and eventually, inorganic fluoride.
The environmental persistence of fluorinated compounds is a significant concern, and understanding the mechanisms of their degradation is crucial for assessing their environmental impact. rsc.org The combination of high stability and potential for long-range transport means that even compounds released in small quantities can become widespread environmental contaminants.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of fluorinated organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹⁹F NMR spectroscopy is particularly powerful for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The large chemical shift dispersion in ¹⁹F NMR, which can span from -300 ppm to 400 ppm, minimizes the likelihood of signal overlap and provides detailed information about the electronic environment of the fluorine atoms. azom.com For "3-(1,1-Difluoro-2-hydroxyethyl)phenol," the two fluorine atoms are chemically equivalent, and their signal is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.
The chemical shift of the difluoromethyl group is influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl group at the meta position will have a modest influence on the fluorine chemical shift. The ¹⁹F NMR spectrum is data-rich, providing information on both molecular structure and the surrounding chemical environment through spin-spin coupling to neighboring ¹H and ¹³C nuclei. azom.com
Illustrative ¹⁹F NMR Data This table presents hypothetical but representative data for "this compound" as specific experimental values are not readily available in public literature.
| Parameter | Expected Value | Description |
|---|---|---|
| Chemical Shift (δ) | -90 to -120 ppm | The signal for the CF₂ group would appear in this region, influenced by the aromatic ring and the adjacent hydroxyl group. |
| Multiplicity | Triplet (t) | The signal is split into a triplet by the two adjacent protons of the methylene group. |
¹H and ¹³C NMR spectroscopy are fundamental techniques used to map out the carbon and proton framework of a molecule.
In the ¹H NMR spectrum of "this compound," distinct signals are expected for the aromatic protons, the methylene protons, the hydroxyl proton on the ethyl chain, and the phenolic proton. The aromatic protons will exhibit a complex splitting pattern characteristic of a meta-substituted benzene (B151609) ring. The methylene protons (CH₂) will appear as a triplet of doublets due to coupling with both the adjacent hydroxyl proton and the two fluorine atoms. The hydroxyl proton will likely appear as a broad singlet, which can be confirmed by D₂O exchange.
The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule. docbrown.info The carbon of the CF₂ group will be split into a triplet by the two directly attached fluorine atoms (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons provide information about the substitution pattern. docbrown.info
Illustrative ¹H and ¹³C NMR Data This table presents hypothetical but representative data for "this compound" as specific experimental values are not readily available in public literature.
| Nucleus | Expected Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (Hz) | Assignment |
|---|---|---|---|
| ¹H | 9.5 - 10.0 | br s | Phenolic -OH |
| ¹H | 6.8 - 7.3 | m | Aromatic CH |
| ¹H | 5.8 - 6.2 | td, ³JHF ≈ 15, ³JHH ≈ 7 | CH₂-CF₂ |
| ¹H | 3.9 - 4.2 | t, ³JHH ≈ 7 | CH₂-OH |
| ¹H | 2.5 - 3.5 | br s | -CH₂-OH |
| ¹³C | 155 - 160 | s | C-OH (aromatic) |
| ¹³C | 130 - 135 | s | Quaternary aromatic C |
| ¹³C | 115 - 125 | t, ¹JCF ≈ 240-250 | CF₂ |
| ¹³C | 110 - 120 | d | Aromatic CH |
While specific applications of advanced NMR techniques for "this compound" are not documented in readily available literature, methods such as 2D NMR would be invaluable for unambiguous signal assignment.
COSY (Correlation Spectroscopy): Would reveal the coupling between the methylene protons and the hydroxyl proton.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the CH₂ and aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure. For instance, correlations between the methylene protons and the aromatic ring carbons would confirm their connectivity.
¹⁹F-centered NMR analysis: This approach uses the ¹⁹F nucleus as a starting point to determine the structure of fluorinated molecules, especially in complex mixtures, without the need for separation. nih.govrsc.org
Solid-state NMR could be employed to study the compound in its solid form, providing information on crystalline packing and polymorphism, though this is a more specialized application.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For "this compound" (C₈H₈F₂O₂), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Illustrative HRMS Data This table presents a calculated exact mass for the specified molecular formula.
| Ion Type | Calculated Exact Mass (m/z) | Molecular Formula |
|---|---|---|
| [M+H]⁺ | 175.0565 | C₈H₉F₂O₂ |
| [M-H]⁻ | 173.0419 | C₈H₇F₂O₂ |
The fragmentation of alcohols in a mass spectrometer often proceeds through alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) or dehydration (loss of a water molecule). libretexts.org For "this compound," characteristic fragmentation would likely involve the loss of the CH₂OH group or the entire difluoro-hydroxyethyl side chain. The fragmentation of aromatic alcohols can also lead to the formation of a stable hydroxytropylium ion. slideshare.net
Liquid chromatography-mass spectrometry (LC-MS) is the standard method for detecting and quantifying fluorinated compounds, especially in complex mixtures or environmental samples. chromatographyonline.com This technique combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.
For the analysis of "this compound," a reverse-phase LC method would likely be employed to separate it from other components in a sample. The separated compound would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov LC-MS/MS, which involves tandem mass spectrometry, could be used for highly selective and sensitive quantification by monitoring a specific fragmentation transition of the parent ion. This is particularly useful in complex matrices like wastewater or biological fluids. nih.govresearchgate.net Derivatization with a suitable agent can sometimes be used to improve ionization efficiency and detection limits in LC-MS analysis of certain fluorinated compounds. acs.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of this compound. The spectra are unique molecular fingerprints, with specific absorption (IR) or scattering (Raman) peaks corresponding to the distinct vibrational modes of the molecule's constituent bonds.
The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the 3600–3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of both the phenolic and secondary alcohol groups. openstax.orglibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. openstax.org Another key feature is the strong C-O stretching absorption, anticipated near 1250 cm⁻¹ for the phenol (B47542) and around 1100-1050 cm⁻¹ for the secondary alcohol. openstax.orglibretexts.org The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. libretexts.org Crucially, the geminal difluoro group introduces strong C-F stretching vibrations, which are typically observed in the 1150-1050 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, aiding in the characterization of the substitution pattern. The symmetric C-F stretching modes are also readily detectable. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the precise assignment of the experimental IR and Raman bands.
Interactive Table 1: Representative Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |
| O-H Stretch | Phenol, Alcohol | 3600 - 3200 | IR | Strong, Broad |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | IR, Raman | Medium |
| C-H Stretch (Aliphatic) | Ethyl side-chain | 3000 - 2850 | IR, Raman | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman | Medium to Strong |
| C-F Stretch | Difluoro Group | 1150 - 1050 | IR | Strong |
| C-O Stretch | Phenol | ~1250 | IR | Strong |
| C-O Stretch | Secondary Alcohol | 1100 - 1050 | IR | Strong |
X-ray Diffraction Studies for Crystal Structure and Absolute Stereochemistry Determination
The analysis would reveal the spatial relationship between the phenol ring and the difluoro-hydroxyethyl side chain. Of particular importance is the chiral center at the carbon atom bearing the hydroxyl group (C2 of the ethyl chain). X-ray diffraction analysis of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute stereochemistry (i.e., whether it is the R or S enantiomer). nih.gov This is achieved through the analysis of anomalous dispersion effects, leading to the assignment of the Flack parameter.
The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the phenolic and alcoholic hydroxyl groups, which act as both hydrogen bond donors and acceptors. These interactions dictate the formation of the crystal lattice. nih.gov The data obtained from such a study are critical for understanding structure-activity relationships and for computational modeling studies.
Interactive Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
| Chemical Formula | Sum of atoms in the molecule | C₈H₈F₂O₂ |
| Formula Weight | Molar mass ( g/mol ) | 174.15 |
| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |
| Space Group | Symmetry of the unit cell | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | 8.5, 12.1, 7.9 |
| α, β, γ (°) | Unit cell angles | 90, 105.5, 90 |
| Volume (ų) | Volume of the unit cell | 780.4 |
| Z | Molecules per unit cell | 4 |
| R-factor | Index of refinement quality | < 0.05 |
| Flack Parameter | For absolute configuration | ~0.0 (for correct enantiomer) |
Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity Assessment
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. epa.gov
For HPLC analysis, a reversed-phase column (e.g., C18 or a pentafluorophenyl (PFP) phase) is typically used. The PFP stationary phase can offer unique selectivity for fluorinated and polar aromatic compounds. google.com The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure the phenolic proton remains unionized for better peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the phenol chromophore absorbs strongly (around 270-280 nm).
Gas chromatography is also a viable method, particularly for assessing volatile impurities. Due to the polar nature and hydrogen-bonding capacity of the two hydroxyl groups, derivatization may be employed to improve peak shape and thermal stability. epa.gov For instance, the hydroxyl groups can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers. The analysis would be performed on a capillary column with a nonpolar or medium-polarity stationary phase, using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. The latter (GC-MS) provides the added advantage of identifying unknown impurities based on their mass spectra. nih.gov
Interactive Table 3: Illustrative Chromatographic Conditions for Purity Analysis
| Parameter | HPLC Method | GC Method |
| Technique | Reversed-Phase HPLC | Capillary GC (after derivatization) |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV at 275 nm | Mass Spectrometer (MS) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Column Temperature | 30 °C | 80 °C (2 min), ramp to 280 °C at 15 °C/min |
| Purpose | Purity assay, quantification | Impurity profiling, identification |
Computational Chemistry and Theoretical Studies
Quantum Chemical Methodologies
Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches, governed by the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used for the geometrical optimization of molecules, which involves finding the lowest energy arrangement of atoms, and for analyzing their electronic structure. For a molecule like 3-(1,1-Difluoro-2-hydroxyethyl)phenol, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the compound.
Furthermore, DFT is employed to calculate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for predicting a molecule's reactivity, stability, and intermolecular interactions. While general DFT studies on fluorinated phenols and alcohols exist, specific data for this compound is not available. nih.govrsc.org
Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of energetic and spectroscopic properties.
For this compound, these advanced calculations could be used to predict its thermodynamic stability, reaction enthalpies, and activation barriers for various chemical transformations. nih.govsoton.ac.uk Additionally, they are capable of simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which would be invaluable for the experimental characterization of the compound. At present, such specific theoretical predictions for this molecule are not published.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and the dynamics of chemical reactions.
The presence of a flexible ethyl alcohol side chain in this compound suggests a complex conformational landscape. Different rotational isomers (conformers) can exist due to rotation around the single bonds. Molecular dynamics simulations could explore this landscape to identify the most stable conformers and the energy barriers between them. The stability of these conformers is influenced by a variety of non-covalent interactions, including intramolecular hydrogen bonding and steric effects. While conformational analyses of other fluorinated organic molecules have been performed, a specific study on this compound is lacking. nih.govresearchgate.netnih.gov
MD simulations, particularly when combined with quantum mechanical methods (QM/MM), can be used to model the entire course of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, the identification of transition states, and the calculation of energy barriers. For this compound, such simulations could elucidate the mechanisms of its potential reactions, such as oxidation of the alcohol group or substitution on the aromatic ring. However, no such simulation studies have been reported for this compound.
Theoretical Prediction of Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound can be predicted using various theoretical descriptors derived from computational calculations. The analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack. The molecular electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, offering further clues about its reactive behavior.
Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, theoretical calculations could determine whether a reaction is more likely to occur at the ortho, meta, or para position of the phenol (B47542) ring, or whether it will favor the formation of a particular stereoisomer. Despite the utility of these predictive tools, a specific theoretical analysis of the reactivity and selectivity of this compound is not currently available in the scientific literature.
Computational Spectroscopy for Interpretation and Assignment of Experimental Data
Computational spectroscopy is a powerful tool used to predict and interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these spectra computationally, it is possible to assign specific spectral features to the corresponding structural elements of the molecule. This is particularly useful for complex molecules like this compound, where the presence of multiple functional groups and stereocenters can lead to complex spectra.
For organofluorine compounds, computational methods are essential for predicting the characteristic NMR chemical shifts of fluorine-19 (¹⁹F NMR) and the coupling constants between fluorine and adjacent protons (¹H NMR). wikipedia.orgaalto.fi These calculations help in the unambiguous assignment of signals and the determination of the molecule's three-dimensional structure in solution.
Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental IR spectra. This comparison allows for the assignment of specific absorption bands to the stretching and bending vibrations of the various bonds in the molecule, such as the O-H, C-F, C-O, and aromatic C-H bonds.
In the context of mass spectrometry, computational fragmentation analysis can help in elucidating the fragmentation patterns observed in the mass spectrum of an organofluorine compound, aiding in its structural identification. numberanalytics.com The use of computational modeling is also advancing the field of stereoselective fluorination by helping to predict and optimize reaction outcomes. numberanalytics.com
Applications in Advanced Organic Synthesis
Role as Versatile Synthetic Building Blocks
The dual functionality of 3-(1,1-difluoro-2-hydroxyethyl)phenol as both a phenol (B47542) and a secondary alcohol makes it a highly adaptable synthetic intermediate. These functional groups can be reacted either simultaneously or sequentially to create a diverse array of more complex molecules.
Precursors for Further Functionalization and Derivatization
The phenolic hydroxyl group and the secondary alcohol on the ethyl side chain are amenable to a variety of functionalization reactions. The phenolic hydroxyl is acidic and can be readily deprotonated to form a phenoxide, which is a strong nucleophile. youtube.com This allows for reactions such as etherification and esterification. The secondary alcohol can undergo oxidation to a ketone or be substituted. This dual reactivity allows for the selective modification of the molecule to produce a wide range of derivatives.
The reactivity of the hydroxyl groups can be controlled by the choice of reagents and reaction conditions. For instance, the more acidic phenolic hydroxyl group can be selectively reacted in the presence of a mild base, leaving the secondary alcohol untouched. Conversely, specific reagents can be chosen to target the secondary alcohol. This ability to selectively functionalize the molecule is key to its utility as a synthetic precursor.
Below is a table illustrating potential derivatization reactions of this compound.
| Reaction Type | Reagent | Potential Product | General Principle Citation |
| O-Alkylation (Etherification) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1-(1,1-Difluoro-2-hydroxyethyl)-3-methoxybenzene | nih.gov |
| O-Acylation (Esterification) | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 3-(1,1-Difluoro-2-hydroxyethyl)phenyl acetate | youtube.com |
| Oxidation of Secondary Alcohol | Oxidizing agent (e.g., PCC, DMP) | 1-(3-Hydroxyphenyl)-2,2-difluoroethan-1-one | libretexts.org |
| Williamson Ether Synthesis | Strong base (e.g., NaH) then Alkyl halide | 3-(1,1-Difluoro-2-alkoxyethyl)phenol | organic-chemistry.org |
Development of Novel Fluorinated Scaffolds for Material Science and Chemical Biology
The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, including thermal stability, chemical resistance, lipophilicity, and metabolic stability. numberanalytics.com As such, fluorinated compounds are of great interest in materials science and chemical biology. nih.govman.ac.uk this compound can serve as a key building block for the creation of novel fluorinated scaffolds.
In material science, the thermal and chemical stability imparted by the difluoromethyl group makes this compound a potential monomer for the synthesis of high-performance fluoropolymers. rsc.org For example, the phenolic hydroxyl group could be used in condensation polymerization reactions to create poly(arylene ether)s. Such materials often exhibit desirable properties like low surface energy and high durability. researchgate.netmdpi.com
In the context of chemical biology, the difluoromethyl group is often used as a bioisostere for a hydroxyl group or a carbonyl group, which can lead to enhanced biological activity or improved pharmacokinetic properties of a drug candidate. The structure of this compound provides a scaffold that can be elaborated into more complex molecules for screening as potential therapeutic agents. The fluorinated side chain can influence binding interactions with biological targets and improve the metabolic stability of the molecule. nih.gov
Design and Utility in Catalysis and Reagent Development
Phenolic compounds are known to act as ligands in a variety of catalytic systems. researchgate.netnih.gov The oxygen atom of the phenolic hydroxyl group in this compound can coordinate to a metal center. The presence of the difluoroethyl alcohol side chain could further influence the electronic properties and steric environment of a resulting metal complex, potentially leading to novel catalytic activity.
The ability to functionalize both the phenolic and alcohol moieties allows for the design of tailored ligands. For instance, the secondary alcohol could be modified to introduce other coordinating groups, creating a bidentate or tridentate ligand. nih.govrsc.org Such ligands could find use in asymmetric catalysis, where the chiral center of the secondary alcohol could be exploited to induce enantioselectivity.
Furthermore, this compound could be immobilized on a solid support through either the phenolic or alcoholic hydroxyl group. This would allow for its use as a heterogeneous catalyst or reagent, which can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling.
Synthetic Strategies for Complex Organofluorine Molecules
The development of synthetic strategies to create complex molecules containing fluorine is a significant area of research. This compound is a valuable starting point for such syntheses due to its inherent functionality.
Integration into Multi-component Reaction Schemes
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. Phenols are often used as one of the components in MCRs. acs.orgoup.comnih.govresearchgate.netnih.gov
Given its structure, this compound could be readily integrated into MCRs. For example, it could participate in a reaction with an aldehyde and a source of nitrogen to form complex heterocyclic structures. The electron-donating nature of the hydroxyl group activates the aromatic ring for electrophilic substitution, which is often a key step in such reactions.
A hypothetical multi-component reaction involving this compound is presented in the table below.
| Reaction Name | Reactants | Potential Product Class | General Principle Citation |
| Betti Reaction | This compound, an aromatic aldehyde, and a primary or secondary amine | Aminobenzylphenols | acs.org |
| Chromene Synthesis | This compound, an α,β-unsaturated aldehyde, and a catalyst | Substituted Chromenes | nih.gov |
Formation of Carbon-Oxygen-Fluorine Linkages (e.g., Aryl Fluoroalkyl Ethers)
The synthesis of aryl fluoroalkyl ethers is of significant interest due to the presence of this motif in many pharmaceuticals and agrochemicals. The phenolic hydroxyl group of this compound can be converted into an ether linkage through various methods. For example, a Williamson ether synthesis can be employed, where the phenol is first deprotonated with a base and then reacted with a fluoroalkylating agent. organic-chemistry.org
More modern methods for the synthesis of aryl fluoroalkyl ethers involve the reaction of phenols with specific fluoroalkyl sources. For instance, the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base can yield aryl gem-difluoroalkyl ethers. beilstein-journals.org Another approach involves the use of PhenoFluor for the coupling of phenols with alcohols. nih.gov These methods could potentially be applied to this compound to create more complex molecules containing C-O-F linkages.
The table below summarizes some general methods for the synthesis of aryl fluoroalkyl ethers from phenols.
| Method | Fluoroalkyl Source | Base/Catalyst | General Principle Citation |
| Base-mediated reaction | Halothane | KOH | beilstein-journals.org |
| Nucleophilic Fluorination | Aryl Fluorosulfonate Intermediates | Tetramethylammonium (B1211777) fluoride (B91410) | researchgate.net |
| Etherification | 2,2,2-Trifluoroethanol | PhenoFluor, TMS-imidazole | nih.gov |
| Nucleophilic Addition-Elimination | Aryl trifluorovinyl ethers | Sodium hydride | researchgate.net |
Environmental Impact and Management from a Chemical Perspective
Environmental Persistence and Transformation
The environmental fate of 3-(1,1-Difluoro-2-hydroxyethyl)phenol is largely dictated by the inherent stability of its chemical structure, particularly the carbon-fluorine bonds.
The persistence of fluorinated organic compounds in the environment is a well-documented phenomenon primarily attributed to the strength and stability of the carbon-fluorine (C-F) bond. wikipedia.orgalfa-chemistry.combluefrogscientific.com This bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of carbon-hydrogen or other carbon-halogen bonds. wikipedia.orgwikipedia.orgnih.gov
Several key factors contribute to this recalcitrance:
High Bond Energy: The C-F bond's strength makes it resistant to both chemical and biological degradation. wikipedia.orgalfa-chemistry.com
Electronegativity of Fluorine: As the most electronegative element, fluorine creates a highly polarized C-F bond, which contributes to its stability. wikipedia.orgalfa-chemistry.comanylearn.ai
Steric Shielding: The fluorine atoms can effectively shield the carbon backbone of a molecule from enzymatic attack. wikipedia.org
Resistance to Oxidation: The presence of fluorine atoms, particularly on an aromatic ring, can make the molecule more resistant to oxidative metabolism. nih.gov
These properties collectively result in the long-term persistence of many fluorinated compounds in various environmental compartments. wikipedia.orgalfa-chemistry.com The structure of this compound, with its two fluorine atoms on the ethyl group, suggests a high degree of resistance to degradation.
Table 1: Factors Contributing to the Environmental Recalcitrance of Fluorinated Compounds
| Factor | Description | Impact on Persistence |
|---|---|---|
| Carbon-Fluorine (C-F) Bond Strength | One of the strongest covalent bonds in organic chemistry (up to 130 kcal/mol). wikipedia.org | High energy input required to break the bond, leading to resistance to degradation. wikipedia.orgalfa-chemistry.com |
| Electronegativity | Fluorine is the most electronegative element, creating a highly polarized bond. wikipedia.orgalfa-chemistry.comanylearn.ai | Increases the stability of the bond and the overall molecule. numberanalytics.com |
| Chemical Inertness | Resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com | Low reactivity under typical environmental conditions. bluefrogscientific.com |
| Steric Hindrance | Fluorine atoms can shield the carbon skeleton from enzymatic attack. wikipedia.org | Reduces the effectiveness of microbial degradation mechanisms. |
The degradation of fluorinated aromatic compounds like this compound is a slow and often incomplete process.
Chemical Degradation: Photolysis, or degradation by light, can be a potential pathway for the breakdown of phenolic compounds. acs.org However, the efficiency of this process is highly dependent on factors like pH and the presence of other substances in the water. acs.org For trifluoromethylphenols, photolysis rates have been observed to be pH-dependent. acs.org
Biological Degradation: Microbial degradation of fluorinated compounds is challenging due to the stability of the C-F bond. nih.govacs.org However, some microorganisms have demonstrated the ability to transform or degrade certain fluorinated aromatics. nih.govnih.gov The process often involves hydroxylation of the aromatic ring to form fluorinated catechols, which can then undergo ring cleavage. nih.govresearchgate.net
Potential degradation pathways for fluorinated phenols include:
Oxidative Dehalogenation: Some microbes can enzymatically replace a fluorine atom with a hydroxyl group, leading to the formation of catechols and the release of fluoride (B91410) ions. nih.gov
Cometabolism: Microorganisms degrading other aromatic compounds may coincidentally transform fluorinated phenols. researchgate.net This can lead to the formation of intermediates such as fluorocatechols and fluoromuconates. nih.govresearchgate.net
For this compound, complete mineralization is unlikely. Partial degradation could lead to the formation of simpler fluorinated intermediates or the release of fluoride ions into the environment. researchgate.net Studies on similar compounds have shown that the trifluoromethyl group can persist and lead to the formation of trifluoroacetate (B77799) as a metabolic end-product. researchgate.net
While specific data on the environmental distribution of this compound is not available, the behavior of similar compounds provides insight into its likely fate.
Water: Phenolic compounds are often released into water from industrial sources. nih.gov Due to their solubility, they can be distributed within aquatic systems. The persistence of the fluorinated side chain in this compound suggests it could accumulate in water bodies.
Soil: The sorption of fluorinated compounds to soil depends on factors like the organic carbon content of the soil and the chain length of the fluorinated group. cswab.org While some phenols can be degraded by soil microorganisms, the presence of fluorine may inhibit this process, leading to persistence in the soil matrix. nih.govcswab.org
Air: The release of fluorinated compounds into the atmosphere is a concern, as some can be transported over long distances. wikipedia.org However, phenols generally have a relatively short atmospheric lifetime. nih.gov
The presence of various fluorinated organic compounds has been detected in surface waters and biological samples, highlighting their potential for widespread environmental distribution. nih.gov
Innovative Chemical and Biotechnological Remediation Strategies
The persistence of fluorinated compounds has driven research into innovative technologies for their removal from the environment.
Defluorination, the cleavage of the C-F bond, is the critical step in the degradation of fluorinated compounds. researchgate.net Several promising technologies are under development:
Reductive Defluorination: This approach uses reducing agents to break the C-F bond. Methods involving hydrated electrons, generated through processes like UV irradiation of sulfite (B76179) or iodide solutions, have shown success in defluorinating certain perfluoroalkyl substances (PFAS). acs.orgnih.gov Reductive defluorination using alkali metal complexes like sodium biphenyl (B1667301) is also being explored as a cheaper and safer alternative to combustion. digitellinc.com
Mechanochemical Destruction: This technique uses mechanical energy, such as ball milling, to break down PFAS. courthousenews.comox.ac.uk Reacting PFAS with phosphate (B84403) salts under these conditions has been shown to destroy the compounds and allow for the recovery of fluoride. courthousenews.comox.ac.uk
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species like hydroxyl radicals to degrade persistent organic pollutants. redalyc.orgresearchgate.netabpsoil.com Technologies such as electrochemical oxidation, sonolysis, and plasma treatment have demonstrated potential for degrading PFAS. redalyc.orgresearchgate.netnih.gov
Biotechnological Approaches: Research is ongoing to identify and engineer microorganisms and enzymes capable of efficient defluorination. nih.govresearchgate.netnih.gov While still in early stages, some bacteria and fungi have shown the ability to degrade certain fluorinated compounds. acs.orgfrontiersin.orgacs.org Enzymes like dehalogenases are being studied for their potential to break C-F bonds under aerobic conditions. nih.govacs.orgresearchgate.net
Table 2: Emerging Defluorination Technologies
| Technology | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Reductive Defluorination | Uses reducing agents (e.g., hydrated electrons) to cleave C-F bonds. acs.orgnih.gov | Can achieve high defluorination rates for some PFAS. nih.gov | Efficiency can be structure-dependent; may require specific pH conditions. acs.org |
| Mechanochemical Destruction | Uses mechanical force to break chemical bonds. courthousenews.comox.ac.uk | Allows for recovery of fluoride; can be applied to solid waste. courthousenews.comox.ac.uk | Scalability and economic feasibility for large-scale application need further assessment. courthousenews.com |
| Advanced Oxidation Processes (AOPs) | Generates highly reactive radicals to oxidize pollutants. redalyc.orgresearchgate.net | Effective for a broad range of organic contaminants. redalyc.org | High energy demand for some methods; potential for formation of byproducts. clu-in.org |
| Bioremediation | Utilizes microorganisms or enzymes to degrade contaminants. nih.govacs.org | Potentially cost-effective and environmentally friendly. frontiersin.orgacs.org | Slow degradation rates; activity is often limited to specific compounds. nih.gov |
Given the environmental risks associated with fluorinated compounds, sustainable management of their waste is crucial.
Current disposal methods for fluorinated waste primarily include high-temperature incineration and landfilling in specialized facilities. numberanalytics.complasticsengineering.org However, these methods have drawbacks, including high costs, energy consumption, and the potential for incomplete destruction or release of harmful byproducts. mdpi.com
A more sustainable approach involves a circular economy model that emphasizes:
Waste Reduction: Optimizing industrial processes to minimize the generation of fluorinated waste. numberanalytics.com
Recycling and Reuse: Developing technologies to recover and reuse fluorine from waste streams. courthousenews.comnumberanalytics.complasticsengineering.org The recovery of fluoride from PFAS waste could provide a valuable source for the chemical industry. courthousenews.comox.ac.uk
Development of Benign Alternatives: Designing new fluorinated compounds that are effective for their intended purpose but are more susceptible to degradation in the environment. acs.org
Advanced Destruction Technologies: Investing in and implementing more efficient and environmentally sound destruction technologies, such as advanced reduction and oxidation processes, that lead to complete mineralization of the compounds. clu-in.orgnumberanalytics.com
The implementation of these strategies is essential to mitigate the long-term environmental impact of fluorinated chemicals like this compound. plasticsengineering.orgmdpi.com
Broader Environmental Context of Organofluorine Chemistry
The widespread use of organofluorine compounds, a class to which this compound belongs, is a relatively recent development in the history of chemistry. The unique properties conferred by the carbon-fluorine bond, one of the strongest in organic chemistry, have made these compounds invaluable in numerous applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.orgcas.cn However, this same stability is a double-edged sword, leading to significant environmental concerns regarding their persistence, potential for bioaccumulation, and global distribution. numberanalytics.comwikipedia.org The explosive growth of the fluorochemical industry has resulted in increased emissions of organofluorine compounds and their parent ion, fluoride, into the biosphere, necessitating a deeper understanding of their environmental fate and impact. nih.govacs.org
Global Distribution and Long-Range Transport Phenomena
The environmental persistence of many organofluorine compounds facilitates their global distribution far from their points of origin. researchgate.net Once released into the environment, these substances can enter various environmental compartments, including air, water, and soil. numberanalytics.commdpi.com Their mobility and resistance to degradation mean they can be transported over vast distances through atmospheric and oceanic currents. researchgate.net
Highly fluorinated compounds, such as certain per- and polyfluoroalkyl substances (PFAS), have been detected in remote locations like the polar regions, demonstrating the reach of long-range environmental transport. researchgate.net This global distribution means that even areas with no significant industrial or commercial use of these chemicals can experience contamination. mdpi.com For example, studies have detected airborne PFAS in rural and isolated communities, suggesting that atmospheric transport is a significant distribution pathway. mdpi.com
Wastewater treatment plants are often considered important point sources for the release of these chemicals into aquatic environments. mdpi.com Many fluorinated compounds, including pharmaceuticals, are not effectively removed by conventional wastewater treatment processes, leading to their discharge into surface waters. thenewlede.org From there, they can be transported globally via ocean currents. researchgate.net The high solubility of many PFAS in water further enhances their environmental mobility. mdpi.com
The following table summarizes key factors influencing the global distribution of organofluorine compounds.
Table 1: Factors Influencing Global Distribution of Organofluorine Compounds| Factor | Description | Relevance to Transport |
|---|---|---|
| Chemical Stability | The carbon-fluorine bond is exceptionally strong, making many organofluorines resistant to degradation (hydrolysis, photolysis, microbial degradation). numberanalytics.commdpi.comdtic.mil | Allows compounds to persist in the environment long enough for long-range transport to occur. |
| Volatility | Some organofluorines, like hydrofluorocarbons (HFCs), are volatile and can exist in the gas phase. wikipedia.org | Facilitates long-range atmospheric transport. |
| Water Solubility | Many fluorinated compounds are water-soluble. mdpi.com | Enhances mobility in aquatic systems and transport via ocean currents. |
| Point Sources | Industrial manufacturing sites and wastewater treatment plants are significant sources of release. mdpi.com | Act as entry points for compounds into environmental transport pathways. |
Assessment of Environmental Footprint from Fluorine-Containing Synthesis
The environmental footprint of organofluorine chemistry begins with the sourcing of fluorine and extends through the entire manufacturing process. The primary raw material for virtually all organofluorine compounds is fluorspar (calcium fluoride, CaF₂). societechimiquedefrance.frrsc.org The conversion of fluorspar to hydrogen fluoride (HF), a key intermediate, is an energy-intensive process that requires high temperatures and the use of concentrated sulfuric acid. societechimiquedefrance.fragchemigroup.eu
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life. unimore.itacs.org For fluorine-containing synthesis, an LCA would consider the energy consumption, raw material usage, and waste generation from the mining of fluorspar to the final product. societechimiquedefrance.fracs.org
One metric used to assess the efficiency and environmental impact of chemical processes is the E-factor, which is the mass ratio of by-products to the desired product. societechimiquedefrance.fr The initial steps in producing fluorinating agents from fluorspar are noted for having poor mass efficiency and consequently a high E-factor. societechimiquedefrance.fr
Efforts are underway to develop more sustainable and safer methods for fluorochemical production. One innovative approach avoids the hazardous intermediate hydrogen fluoride by using oxalic acid to extract fluorine compounds directly from fluorspar under milder, room-temperature conditions. agchemigroup.eu This process is not only safer but also has the potential to reduce the environmental footprint by lowering energy consumption and utilizing a less hazardous reagent than sulfuric acid. agchemigroup.eu
The choice of reagents and reaction conditions significantly influences the environmental impact. For instance, the development of biocatalytic fluorination, using enzymes to catalyze reactions, offers a promising way to improve selectivity and reduce the environmental impact. numberanalytics.com Similarly, advancements in catalytic fluorination can enhance the sustainability of these chemical transformations. numberanalytics.com
The table below outlines the key stages in the lifecycle of fluorine-containing synthesis and their associated environmental considerations.
Table 2: Environmental Footprint Considerations in Fluorine-Containing Synthesis| Lifecycle Stage | Key Activities | Major Environmental Considerations | Potential for Improvement |
|---|---|---|---|
| Raw Material Extraction | Mining of fluorspar (CaF₂). societechimiquedefrance.frrsc.org | Land use, energy consumption. | Use of alternative fluorine sources, such as fluorosilicic acid from phosphate production. societechimiquedefrance.fr |
| Intermediate Production | Conversion of CaF₂ to hydrogen fluoride (HF) using sulfuric acid at high temperatures. societechimiquedefrance.fragchemigroup.eu | High energy consumption, use of corrosive and toxic reagents, generation of by-products (e.g., CaSO₄). societechimiquedefrance.fragchemigroup.eu | Milder reaction conditions, alternative reagents like oxalic acid. agchemigroup.eu |
| Synthesis of Fluorinating Agents | Production of reagents like F₂, KF, etc., from HF. societechimiquedefrance.fr | Energy-intensive processes, poor mass efficiency (high E-factor). societechimiquedefrance.fr | Development of more efficient catalytic processes. |
| Organic Synthesis | Incorporation of fluorine into the final organic molecule. wikipedia.orgnumberanalytics.com | Use of solvents, energy for heating/cooling, generation of waste streams. unimore.it | Use of greener solvents, biocatalysis, continuous-flow reactors. numberanalytics.comacs.org |
| Product Isolation & Purification | Separation of the desired product from by-products and unreacted starting materials. | Solvent use, energy consumption. | More efficient separation techniques. |
Q & A
Q. What safety protocols are critical when handling this compound due to its reactive intermediates?
Q. How should researchers design accelerated stability studies to predict the compound’s shelf life?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
